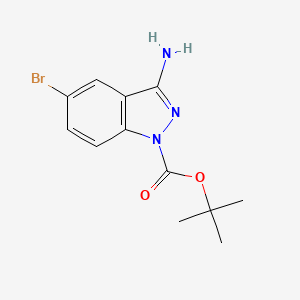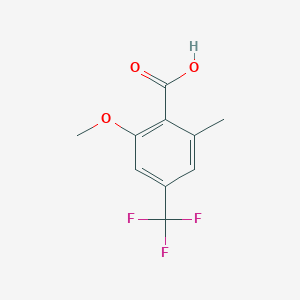
tert-butyl N-(3-acetylcyclobutyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(3-acetylcyclobutyl)carbamate (TACB) is an organic compound that is widely used in scientific research and lab experiments. It is a cyclic carbamate ester, which is a type of chemical compound that is formed from the reaction of an alcohol and an acid. TACB is a versatile compound that can be used for a variety of purposes, including synthesis, drug development, and biochemical studies.
Applications De Recherche Scientifique
Tert-butyl N-(3-acetylcyclobutyl)carbamate has been used in a wide range of scientific research applications, including drug development, biochemical studies, and synthesis. For example, it has been used in the synthesis of anti-cancer drugs, such as paclitaxel and docetaxel. It has also been used in the synthesis of other drugs, such as anti-inflammatory drugs and antifungal drugs. In addition, it has been used in the synthesis of peptide-based drugs, such as insulin and human growth hormone.
Mécanisme D'action
Tert-butyl N-(3-acetylcyclobutyl)carbamate works by forming a covalent bond with the target molecule. This bond is formed when the tert-butyl group of tert-butyl N-(3-acetylcyclobutyl)carbamate reacts with a functional group on the target molecule. This reaction causes the target molecule to undergo a conformational change, which can lead to a variety of effects, such as the activation or inhibition of enzymes or receptors.
Biochemical and Physiological Effects
tert-butyl N-(3-acetylcyclobutyl)carbamate has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using tert-butyl N-(3-acetylcyclobutyl)carbamate in lab experiments is its versatility. It can be used for a variety of purposes, including synthesis, drug development, and biochemical studies. In addition, it is relatively easy to synthesize and is relatively stable. However, one of the main limitations of using tert-butyl N-(3-acetylcyclobutyl)carbamate is its toxicity. It is classified as a hazardous compound and should be handled with care.
Orientations Futures
There are a number of potential future directions for research involving tert-butyl N-(3-acetylcyclobutyl)carbamate. For example, further research could be conducted to explore its potential as a drug delivery system. In addition, further research could be conducted to explore its potential as a therapeutic agent, such as for the treatment of cancer or other diseases. Furthermore, further research could be conducted to explore its potential as a biomarker for disease diagnosis. Finally, further research could be conducted to explore its potential as a tool for drug discovery and development.
Méthodes De Synthèse
Tert-butyl N-(3-acetylcyclobutyl)carbamate can be synthesized from the reaction of tert-butanol, acetic anhydride, and cyclobutylmethyl carbamate. The reaction is conducted in a solvent, such as dichloromethane or acetonitrile, at a temperature of around 0°C. The reaction is typically complete within 30 minutes.
Propriétés
IUPAC Name |
tert-butyl N-(3-acetylcyclobutyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-7(13)8-5-9(6-8)12-10(14)15-11(2,3)4/h8-9H,5-6H2,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJRFDNQFJRTMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

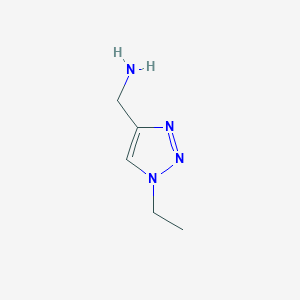
![2-{[(4-bromophenyl)methyl][(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B6614722.png)
![tert-butyl({[4-(chloromethyl)phenyl]methoxy})dimethylsilane](/img/structure/B6614732.png)
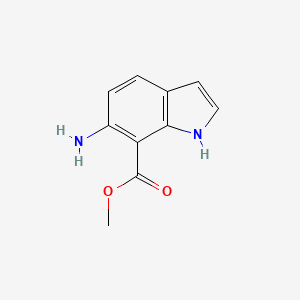


![tert-butyl 4-[4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]piperazine-1-carboxylate](/img/structure/B6614753.png)
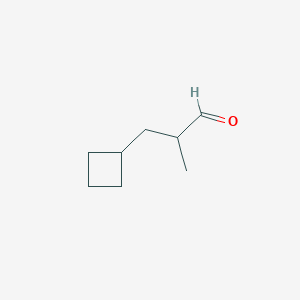

![4-bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}pyridine](/img/structure/B6614787.png)
